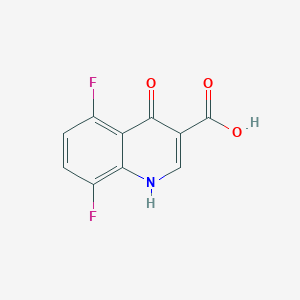

5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMPPOUNRNUMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)C(=CN2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595680 | |

| Record name | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223690-44-6 | |

| Record name | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which results in the formation of 5,8-difluoroquinoline . This intermediate can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Aplicaciones Científicas De Investigación

5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This compound can also interfere with nucleic acid synthesis, making it a potential candidate for antiviral and antibacterial therapies .

Comparación Con Compuestos Similares

Structural Analogs and Substitution Patterns

Key analogs include fluoro-, methyl-, and cyclopropyl-substituted hydroxyquinoline-3-carboxylic acids. Substitution patterns critically influence biological activity and physicochemical properties.

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

Table 2: Physical and Spectral Data

Actividad Biológica

5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (CAS No. 223690-44-6) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F2N2O3. The presence of fluorine atoms in the structure enhances its lipophilicity and potentially its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including 5,8-difluoro derivatives, exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of Staphylococcus aureus and Klebsiella pneumoniae with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds in this class have been reported to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

3. Antiviral Activity

Recent investigations have highlighted the antiviral properties of this compound, particularly against HIV and other viral pathogens. The compound's ability to inhibit viral replication has been linked to its interaction with viral integrase enzymes, suggesting a potential role as an anti-HIV agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways critical for pathogen survival.

- Cell Signaling Modulation : It influences cellular signaling pathways that regulate apoptosis and cell cycle progression.

- Interaction with Nucleic Acids : Some studies suggest that quinoline derivatives can intercalate into DNA or RNA structures, disrupting replication processes.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of several quinoline derivatives against multi-drug-resistant strains. The results showed that this compound exhibited a notable zone of inhibition against Pseudomonas aeruginosa, comparable to standard treatments .

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 22 | 0.0625 |

| Standard Antibiotic | Pseudomonas aeruginosa | 24 | 0.125 |

Case Study 2: Anticancer Activity

In vitro studies on HeLa cells revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment .

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 50 | 70 | 25 |

| 100 | 30 | 60 |

Q & A

Q. What are the key steps in synthesizing 5,8-difluoro-4-hydroxyquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis involves sequential fluorination and hydrolysis. For example, a derivative (6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid) was synthesized via:

- Step 1 : Heating precursors at 90°C for 3 hours (99% yield).

- Step 2 : Reflux in boiling diphenyl ether for 15 minutes to form an ethyl ester intermediate (60% yield).

- Step 3 : Hydrolysis with 10% NaOH and methanol under reflux to yield the carboxylic acid (86.5% yield) .

Optimization : Temperature control during diphenyl ether reflux minimizes side reactions, while NaOH concentration affects hydrolysis efficiency.

Q. How can purity be ensured during purification of the compound?

Recrystallization using solvent mixtures (e.g., acetone/ethanol, 1:1 v/v) effectively removes impurities. Post-hydrolysis, adjusting the pH to ~4 precipitates the product, which is then filtered and washed to isolate high-purity crystals . For intermediates, column chromatography with silica gel or reverse-phase HPLC (as used in impurity profiling of related quinolones) can resolve structural analogs .

Q. What spectroscopic methods are critical for characterizing the compound?

- ¹H/¹³C-NMR : Assigns substituent positions (e.g., fluorine at C-5/C-8, hydroxyl at C-4). Key signals include aromatic protons (δ 7.0–8.8 ppm) and carboxylic acid protons (δ 14–15 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1719 cm⁻¹ for carboxylic acid, O-H stretch at ~3400 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M-H]⁻ ion at m/z 396.10097 for a related derivative) .

Advanced Research Questions

Q. How do structural modifications at the 7-position impact biological activity?

Substituents at the 7-position (e.g., cyclopropyl, piperazinyl) influence antibacterial potency and pharmacokinetics. For example:

- 7-Cyclopropyl derivatives enhance gram-negative activity by improving membrane penetration .

- 7-Piperazinyl groups increase solubility but may reduce metabolic stability .

Mechanistic studies using MIC assays and X-ray crystallography of drug-target complexes (e.g., DNA gyrase) can clarify these effects .

Q. What advanced analytical techniques resolve data contradictions in impurity profiling?

- LC-MS/MS : Detects trace impurities (e.g., desfluoro or ethylenediamine analogs) at thresholds <0.1% .

- ²⁹Si NMR : Identifies silanol-based column interactions during HPLC, which may cause peak tailing .

- Forced Degradation Studies : Exposing the compound to heat, light, or acidic conditions reveals degradation pathways and validates stability .

Q. How can reaction mechanisms for fluorination be studied experimentally?

- Isotopic Labeling : Using ¹⁸F or ¹⁹F-NMR to track fluorine incorporation during synthesis .

- DFT Calculations : Predict regioselectivity of electrophilic fluorination at C-5 vs. C-8 .

- Kinetic Studies : Monitoring intermediates via in-situ IR spectroscopy during reflux steps .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.